molecular formula C13H19Cl2N3O3 B5207942 2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride

2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride

Cat. No.: B5207942
M. Wt: 336.21 g/mol
InChI Key: SFBXCLLKMBXPJJ-UHFFFAOYSA-N
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Description

2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride is a chemical compound that features a piperazine ring substituted with a 2-chloro-5-nitrophenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride typically involves the following steps:

    Nitration and Chlorination: The starting material, 2-chloro-5-nitrobenzyl chloride, is prepared by nitrating and chlorinating benzyl chloride under controlled conditions.

    Piperazine Substitution: The 2-chloro-5-nitrobenzyl chloride is then reacted with piperazine in the presence of a suitable base to form the intermediate 2-[4-[(2-chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and efficient mixing.

    Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride undergoes several types of chemical reactions:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]acetic acid.

    Reduction: Formation of 2-[4-[(2-Chloro-5-aminophenyl)methyl]piperazin-1-yl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.

    Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Biology: Utilized in biochemical assays to investigate cellular processes.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol
  • 2-[4-(2-Chloro-3-nitrophenyl)piperazin-1-yl]ethanol
  • 2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanol

Uniqueness

2-[4-[(2-Chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-[4-[(2-chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3.ClH/c14-13-2-1-12(17(19)20)9-11(13)10-16-5-3-15(4-6-16)7-8-18;/h1-2,9,18H,3-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBXCLLKMBXPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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